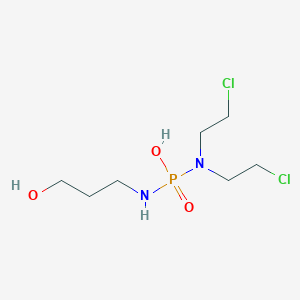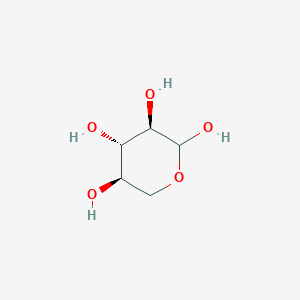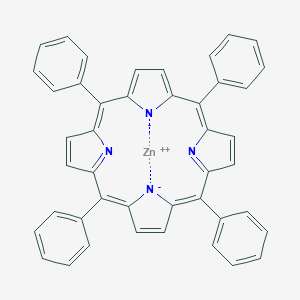
Hexachlorodisiloxane
Vue d'ensemble
Description
Hexachlorodisiloxane is a chemical compound composed of chlorine, silicon, and oxygen. It is structurally characterized as the symmetrical ether of two trichlorosilyl groups. The chemical formula for this compound is Cl₆OSi₂, and it has a molar mass of 284.87 g/mol . At room temperature, it is a colorless liquid that hydrolyzes upon exposure to water.
Applications De Recherche Scientifique
Hexachlorodisiloxane has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology and Medicine:
Mécanisme D'action
Target of Action
Hexachlorodisiloxane primarily targets silicon-based materials and surfaces. It is often used in the semiconductor industry for its ability to modify silicon surfaces and create protective layers. The compound interacts with silicon dioxide (SiO₂) and other silicon compounds, playing a crucial role in the formation of silicon-based coatings and films .
Mode of Action
This compound interacts with its targets through a process of hydrolysis and subsequent polymerization. When exposed to moisture, it hydrolyzes to form silicon dioxide (SiO₂) and hydrochloric acid (HCl). This reaction can be represented as:
Cl3SiOSiCl3+3H2O→2SiO2+6HCl\text{Cl}_3\text{SiOSiCl}_3 + 3\text{H}_2\text{O} \rightarrow 2\text{SiO}_2 + 6\text{HCl} Cl3SiOSiCl3+3H2O→2SiO2+6HCl
The silicon dioxide formed can then polymerize to create a stable, protective layer on silicon surfaces .
Biochemical Pathways
While this compound is not typically involved in biological systems, its chemical pathways involve hydrolysis and polymerization. The hydrolysis reaction leads to the formation of silicon dioxide and hydrochloric acid, which can further react to form complex silicon-oxygen networks. These networks are essential in creating durable coatings and films in industrial applications .
Result of Action
The primary result of this compound’s action is the formation of a protective silicon dioxide layer. This layer enhances the durability and stability of silicon-based materials, making them resistant to environmental degradation and chemical attack. The hydrochloric acid produced during hydrolysis can be neutralized or managed in industrial processes .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. Moisture is a critical factor, as it triggers the hydrolysis reaction. Temperature also plays a role; higher temperatures can accelerate the hydrolysis and polymerization processes. The presence of other chemicals and contaminants can affect the stability and uniformity of the silicon dioxide layer formed .
This compound is a versatile compound with significant applications in the semiconductor industry, primarily due to its ability to form protective silicon dioxide layers through hydrolysis and polymerization.
Méthodes De Préparation
Hexachlorodisiloxane can be synthesized via high-temperature oxidation of silicon tetrachloride. The reaction is as follows:
2SiCl4+O2→2(SiCl3)2O+Cl2
This reaction typically occurs at temperatures between 950°C and 970°C .
In industrial settings, this compound is often produced through the distillation of mixtures containing hexachlorodisilane. The process involves careful control of water content to ensure high purity, with water levels maintained at less than 10 parts per billion by weight .
Analyse Des Réactions Chimiques
Hexachlorodisiloxane undergoes several types of chemical reactions, including hydrolysis, decomposition, and fluorination:
- When exposed to water, this compound hydrolyzes to form silicon dioxide and hydrochloric acid:
Hydrolysis: (SiCl3)2O+3H2O→2SiO2+6HCl
Under intense heat, this compound decomposes to form silicon dioxide and silicon tetrachloride:Decomposition: 2(SiCl3)2O→SiO2+3SiCl4
Reaction with antimony trifluoride yields hexafluorodisiloxane:Fluorination: (SiCl3)2O+6SbF3→(SiF3)2O+6SbCl3
Comparaison Avec Des Composés Similaires
Hexachlorodisiloxane is often compared with hexafluorodisiloxane, which is its fluorinated analog. Both compounds share similar structural features but differ significantly in their reactivity and applications. Hexafluorodisiloxane, for instance, is more stable and less reactive with water compared to this compound .
Other similar compounds include:
Tetrachlorosilane (SiCl₄): Used in the production of high-purity silicon.
Trichlorosilane (SiHCl₃): A key intermediate in the production of polysilicon for solar cells and semiconductors.
This compound stands out due to its unique combination of reactivity and stability, making it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
trichloro(trichlorosilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl6OSi2/c1-8(2,3)7-9(4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAHOIWVGZZELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065836 | |
| Record name | Hexachlorodisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14986-21-1 | |
| Record name | Hexachlorodisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14986-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disiloxane, 1,1,1,3,3,3-hexachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, 1,1,1,3,3,3-hexachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexachlorodisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexachlorodisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
ANone: Hexachlorodisiloxane is not a pharmaceutical compound and does not have a biological target in the traditional sense. Therefore, questions about its interaction with targets and downstream effects are not applicable. This compound is primarily studied for its chemical properties and applications in materials science.
A: * Molecular formula: Si2OCl6 [, , , , , , , ]* Molecular weight: 269.89 g/mol [, , , , , , , ]* Spectroscopic data: Extensive studies have been conducted on the infrared, Raman, and nuclear quadrupole resonance (NQR) spectra of this compound. These studies provide insights into the molecule's vibrational modes and structural features. [, , , , , , , ] For instance, research suggests the Si-O-Si bond in this compound is linear, contradicting earlier assumptions of a bent structure. []
A: this compound is a highly reactive compound. It hydrolyzes readily in the presence of water to form hydrochloric acid and siloxane polymers. [, , ] Therefore, it is typically handled under anhydrous conditions. [, , , , , , , ] Its reactivity makes it a valuable precursor for synthesizing various silicon-containing materials, including:* Si/C/O/N ceramics: this compound reacts with bis(trimethylsilyl)carbodiimide to form polymeric xerogels, which can be pyrolyzed to produce Si/C/O/N ceramics with interesting properties. []* Thin-film transistors: this compound-derived silicon oxide (SiOx) layers are used in the fabrication of optically transparent and flexible thin-film transistors. []* Silyl-functionalized silsesquioxanes: this compound is used to prepare silyl-functionalized silsesquioxanes, which serve as building blocks for larger Si-O assemblies. []
ANone: While this compound itself may not be a catalyst, it serves as a versatile precursor for synthesizing silicon-containing materials with potential catalytic applications. The specific catalytic properties would depend on the final material and its structure. Research exploring this compound's role in developing novel catalysts is ongoing.
A: Computational chemistry techniques, like density functional theory (DFT), can be employed to investigate the electronic structure, bonding, and reactivity of this compound. These methods offer insights into the molecule's behavior and assist in predicting its reactions and properties. []
A: this compound is sensitive to moisture and readily hydrolyzes. [, , ] Therefore, it's typically stored and handled under anhydrous conditions. Formulation strategies are not a primary focus for this compound, as it's primarily used as a chemical reagent and not as a formulated product.
ANone: Questions related to SHE regulations, PK/PD, efficacy, resistance, toxicity, drug delivery, biomarkers, analytical methods, environmental impact, dissolution, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzymes, biocompatibility, biodegradability, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications are not directly relevant to this compound. These aspects are primarily associated with pharmaceutical development and biological applications, while this compound's primary research focus lies in its chemical properties and use as a precursor for synthesizing silicon-containing materials.
ANone: Research on this compound benefits from the synergy between different scientific disciplines, including:
- Spectroscopy: Various spectroscopic techniques like Infrared, Raman, and NMR are critical in characterizing the structure and properties of this compound and its derivatives. [, , , , , , , ]
- Computational Chemistry: Computational methods can predict and explain the reactivity of this compound, guiding the design of new materials and processes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B76696.png)









![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)
